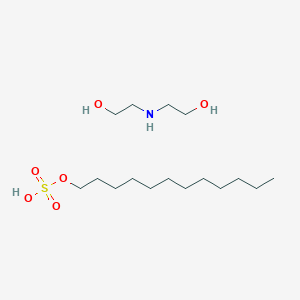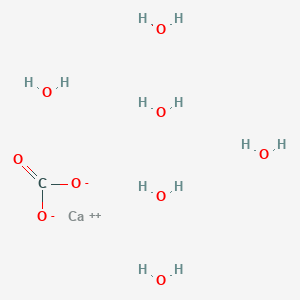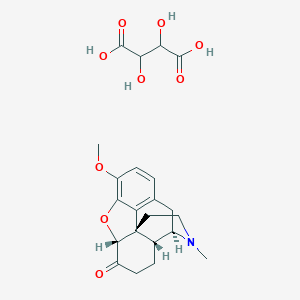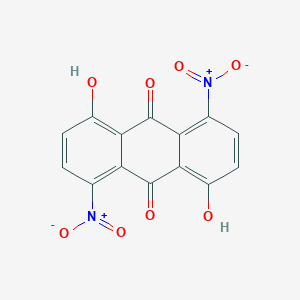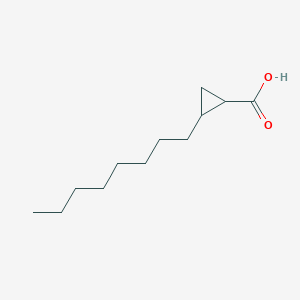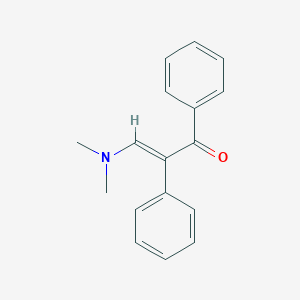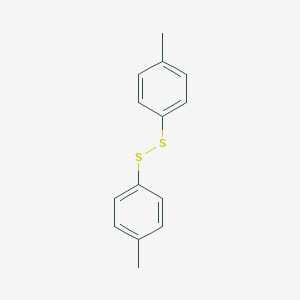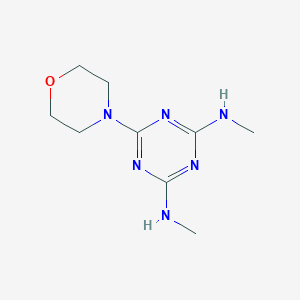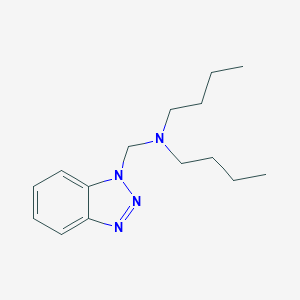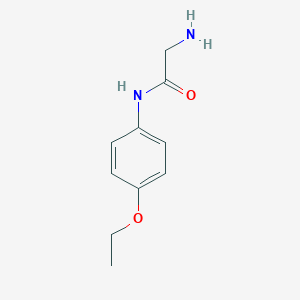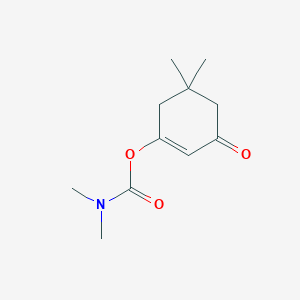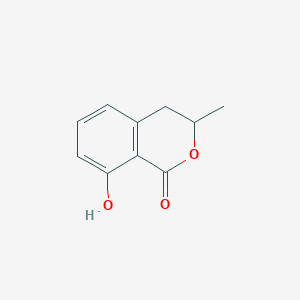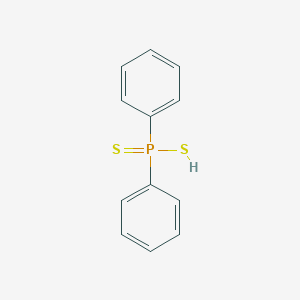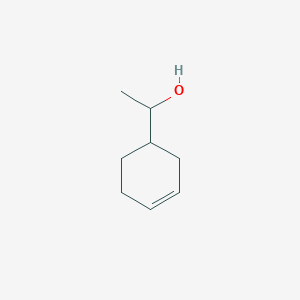
alpha-Methylcyclohex-3-ene-1-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Methylcyclohex-3-ene-1-methanol: is an organic compound with the molecular formula C8H14O . It is a derivative of cyclohexene, featuring a methyl group and a hydroxyl group attached to the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One method involves the condensation of isoprene with butenone, followed by a reaction with a Grignard reagent.
Turpentine Oil Derivative: Another method starts with pinene from turpentine oil. Under the action of 30% sulfuric acid, hydrated terpene diol crystals are formed.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Methylcyclohex-3-ene-1-methanol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Carboxylic acids or ketones
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexene derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Potential applications in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Industry:
- Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which alpha-Methylcyclohex-3-ene-1-methanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The methyl group and the cyclohexene ring contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in different environments .
Comparison with Similar Compounds
- 3-Cyclohexene-1-methanol
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol
Comparison:
- 3-Cyclohexene-1-methanol: Lacks the methyl group present in alpha-Methylcyclohex-3-ene-1-methanol, resulting in different chemical properties and reactivity.
- alpha,alpha,4-Trimethyl-3-cyclohexene-1-methanol: Contains additional methyl groups, which can influence its steric and electronic properties, leading to variations in reactivity and applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis, with applications ranging from pharmaceuticals to fragrances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in research and industry.
Properties
CAS No. |
17264-01-6 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-cyclohex-2-en-1-ylethanol |
InChI |
InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h3,5,7-9H,2,4,6H2,1H3 |
InChI Key |
FRVOBIGHGFLOGN-UHFFFAOYSA-N |
SMILES |
CC(C1CCC=CC1)O |
Canonical SMILES |
CC(C1CCCC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


